N-Cyclohexyl-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-Cyclohexyl-5,6-dimethylpyrimidine-4-carboxamide is a compound belonging to the pyrimidine family, characterized by a cyclohexyl group attached to the nitrogen atom and two methyl groups at the 5th and 6th positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups at the 5th and 6th positions can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclohexyl Group Attachment: The cyclohexyl group is introduced through nucleophilic substitution reactions, where a cyclohexylamine reacts with the pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the cyclohexyl group or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-5,6-dimethylpyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-5,6-dimethylpyrimidine-4-carboxamide: Characterized by the presence of a cyclohexyl group and two methyl groups on the pyrimidine ring.
N-Cyclohexyl-5-methylpyrimidine-4-carboxamide: Similar structure but with only one methyl group at the 5th position.
N-Cyclohexyl-4,6-dimethylpyrimidine-4-carboxamide: Similar structure but with methyl groups at the 4th and 6th positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclohexyl and methyl groups may enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-10(2)14-8-15-12(9)13(17)16-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWUMHMGBANNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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